molecular formula C19H21FN2O4S B2920317 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide CAS No. 922094-09-5

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide

Cat. No. B2920317
CAS RN: 922094-09-5
M. Wt: 392.45
InChI Key: SFJLRDIWIUCGQB-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 484.164 daltons .
  • Canonical SMILES : CCN1C2=C(C=C(C=C2)N(CC(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)©C .

Scientific Research Applications

Organocatalytic Asymmetric Reactions A study developed an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, accommodated a wide range of substrates with excellent yields and selectivities, suggesting potential applications in medicinal chemistry due to the pharmacophoric relevance of the dibenzo[b,f][1,4]oxazepine scaffold and 3-fluorooxindoles (Li, Lin, & Du, 2019).

Ring-Forming Cascade Reactions Another study highlighted the role of primary sulfonamide groups in facilitating ring-forming cascade reactions leading to [1,4]oxazepine-based sulfonamides. These compounds exhibited strong inhibition against human carbonic anhydrases, indicating their potential as therapeutic agents. The uniqueness of the primary sulfonamide functionality was underscored by enabling the [1,4]oxazepine ring construction and acting as an enzyme prosthetic zinc-binding group (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Selective Inhibitors Research into selective COX-2 inhibitors identified compounds with significant therapeutic potential. For instance, JTE-522, a selective COX-2 inhibitor, was found to inhibit cell proliferation and induce apoptosis in RL95-2 cells, a human endometrial cancer cell line. The study provided insights into the molecular mechanisms, including the activation of caspase-3-like proteases and regulation of various protein expressions, underlying the therapeutic effects of COX-2 inhibitors (Li et al., 2002).

Future Directions

: Wikidata

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-4-22-16-9-8-14(11-17(16)26-12-19(2,3)18(22)23)21-27(24,25)15-7-5-6-13(20)10-15/h5-11,21H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLRDIWIUCGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide

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